N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide
CAS No.: 1208434-30-3
Cat. No.: VC11974752
Molecular Formula: C17H21N5O3
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208434-30-3 |
|---|---|
| Molecular Formula | C17H21N5O3 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N'-(4-acetamidophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C17H21N5O3/c1-11-10-12(2)22(21-11)9-8-18-16(24)17(25)20-15-6-4-14(5-7-15)19-13(3)23/h4-7,10H,8-9H2,1-3H3,(H,18,24)(H,19,23)(H,20,25) |
| Standard InChI Key | QUXUDCVTLKNDLI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
| Canonical SMILES | CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Introduction
Structural Overview
The compound's name provides significant insight into its molecular structure:
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Core Framework: The molecule contains a pyrazole ring (3,5-dimethyl-1H-pyrazole) linked to an ethanediamide backbone.
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Functional Groups:
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A dimethyl-substituted pyrazole group.
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An acetamidophenyl moiety attached to the ethanediamide framework.
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Two amide linkages, suggesting potential hydrogen-bonding capabilities.
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Molecular Formula
The exact molecular formula can be deduced as , though further confirmation via analytical techniques like NMR or mass spectrometry would be required.
Synthesis
While specific synthetic routes for this compound are not directly available in the provided data, similar pyrazole derivatives are typically synthesized using the following steps:
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Formation of the Pyrazole Core:
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Pyrazoles are often synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their derivatives.
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Functionalization:
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The introduction of the ethanediamide backbone likely involves amidation reactions using reagents such as ethylenediamine and acyl chlorides.
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Final Assembly:
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Coupling of the acetamidophenyl group could involve standard peptide-coupling agents like EDCI or DCC.
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Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques would be essential:
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NMR Spectroscopy:
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-NMR and -NMR can provide detailed information about hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Useful for determining molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides () and aromatic rings ().
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X-ray Crystallography:
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Provides precise three-dimensional structural data if crystalline samples are available.
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Medicinal Chemistry
Pyrazole derivatives are widely studied for their biological activities, including:
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Anti-inflammatory Properties: Pyrazoles often inhibit enzymes like cyclooxygenase (COX).
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Anticancer Activity: Functionalized pyrazoles can interact with DNA or proteins involved in cancer pathways.
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Antimicrobial Effects: They may act against bacterial or fungal pathogens.
Material Science
Due to their aromaticity and functional groups, such compounds might also serve as precursors for advanced materials or ligands in coordination chemistry.
Catalysis
Amide-functionalized pyrazoles can act as ligands in metal-catalyzed reactions, enhancing reaction specificity and efficiency.
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